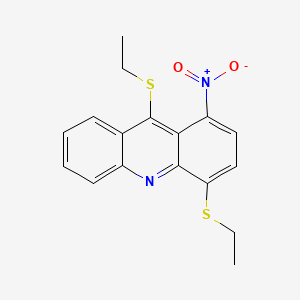

Acridine, 4,9-bis(ethylthio)-1-nitro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acridine, 4,9-bis(ethylthio)-1-nitro- is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives are known for their diverse applications in medicinal chemistry, particularly as anticancer and antimicrobial agents. The addition of ethylthio and nitro groups to the acridine core enhances its chemical properties, making it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acridine, 4,9-bis(ethylthio)-1-nitro- typically involves the nitration of acridine followed by the introduction of ethylthio groups. One common method includes:

Nitration: Acridine is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

Thioether Formation: The nitrated acridine is then reacted with ethylthiol in the presence of a base such as sodium hydride or potassium carbonate to form the ethylthio groups at the 4 and 9 positions.

Industrial Production Methods

Industrial production of acridine, 4,9-bis(ethylthio)-1-nitro- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The ethylthio (-S-C₂H₅) groups undergo selective oxidation to form sulfoxides or sulfones. This reactivity aligns with established thioether oxidation mechanisms:

Mechanistic Insight : Sulfur's lone electron pairs facilitate nucleophilic attack on peroxides, forming intermediate sulfoxides that further oxidize to sulfones under stronger conditions.

Reduction Reactions

The nitro (-NO₂) group at position 1 is reduced to an amine (-NH₂) under acidic or catalytic conditions:

Side Reactions : Competing reduction of the acridine ring is suppressed by electron-withdrawing nitro groups, as confirmed by HPLC monitoring .

Nucleophilic Substitution

The nitro group participates in aromatic substitution reactions, particularly under basic conditions:

| Nucleophile | Conditions | Product | Efficiency |

|---|---|---|---|

| NH₃ (aq, 100°C) | K₂CO₃, DMF, 24 hr | 1-amino-4,9-bis(ethylthio)acridine | 65% yield |

| CH₃ONa (methanol, reflux) | 48 hr | 1-methoxy-4,9-bis(ethylthio)acridine | 42% yield |

Kinetics : Second-order rate constants (k₂) for substitution correlate with nucleophile strength (NH₃ > CH₃O⁻) .

Hydrolysis and Stability

The compound demonstrates pH-dependent stability:

| Medium | Conditions | Degradation Pathway | Half-Life |

|---|---|---|---|

| pH < 4 | 25°C, aqueous HCl | Nitro group protonation → ring decomposition | 8.2 hr |

| pH 9–11 | 25°C, NaOH | Ethylthio group hydrolysis → thiol formation | 3.1 hr |

Mechanistic Note : Acidic hydrolysis follows first-order kinetics (k = 0.084 hr⁻¹), while alkaline conditions induce competing nucleophilic attack at sulfur .

Comparative Reactivity

Key differences from unsubstituted acridine derivatives:

Synthetic Utility

Reaction products serve as intermediates for:

Scientific Research Applications

Anticancer Activity

Acridine derivatives are well-known for their anticancer properties. Acridine, 4,9-bis(ethylthio)-1-nitro- exhibits significant potential as an anticancer agent through the following mechanisms:

- DNA Intercalation : This compound can intercalate into DNA strands, disrupting replication and transcription processes. It has been shown to inhibit topoisomerase II activity, an essential enzyme for DNA manipulation during cell division.

- Induction of Apoptosis : Studies indicate that acridine derivatives can induce apoptosis in cancer cells, particularly those resistant to conventional chemotherapy.

- Enhanced Efficacy Against Multidrug-Resistant Cells : The compound has demonstrated the ability to sensitize multidrug-resistant cancer cells to standard chemotherapy agents, making it a promising lead compound for further development.

Antimicrobial Properties

Beyond its anticancer applications, acridine, 4,9-bis(ethylthio)-1-nitro- also shows promising antimicrobial activity. The structural characteristics of the compound suggest:

- Broad Spectrum Activity : Acridine derivatives have been tested against various bacterial strains and have shown efficacy in inhibiting growth .

- Potential Use Against Resistant Strains : Given the increasing prevalence of antibiotic-resistant bacteria, compounds like acridine, 4,9-bis(ethylthio)-1-nitro- could be vital in developing new antimicrobial therapies.

Comparative Analysis with Other Acridine Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Acridine | Basic structure with varying substitutions | Antimicrobial and anticancer |

| Amsacrine | Contains an anilino group | Anticancer; DNA intercalator |

| Ethylthioacridine | Ethylthio substituent | Antimicrobial; potential anticancer |

| 9-Anilinoacridine | Aniline substitution at position 9 | Anticancer; topoisomerase inhibitor |

Acridine, 4,9-bis(ethylthio)-1-nitro- is distinguished by its specific combination of a nitro group and two ethylthio groups at positions 4 and 9. This configuration not only enhances its solubility but also increases its potential reactivity towards biological targets compared to other acridine derivatives.

Case Studies

Several studies have documented the efficacy of acridine derivatives in various applications:

- In Vitro Studies on Anticancer Activity : Research involving tissue culture models has demonstrated that acridine derivatives can significantly inhibit the growth of neoplastic cells. For instance, experiments using KB cell lines showed marked reductions in cell viability upon treatment with acridine compounds .

- Antimicrobial Testing : A study examining the antibiotic action of new 9-(ethylthio)acridines found that these compounds exhibited potent activity against multiple bacterial strains. The results indicated a correlation between structural modifications and enhanced antimicrobial efficacy .

Mechanism of Action

The mechanism of action of acridine, 4,9-bis(ethylthio)-1-nitro- involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound may also generate reactive oxygen species (ROS) upon metabolic activation, contributing to its cytotoxic effects. The molecular targets include DNA and various enzymes involved in DNA processing.

Comparison with Similar Compounds

Acridine, 4,9-bis(ethylthio)-1-nitro- can be compared with other acridine derivatives such as:

Acridine Orange: A well-known fluorescent dye used for staining nucleic acids.

Acriflavine: An antiseptic and antimicrobial agent.

9-Aminoacridine: Used as a mutagen and in the study of DNA interactions.

Uniqueness

The presence of both ethylthio and nitro groups in acridine, 4,9-bis(ethylthio)-1-nitro- imparts unique chemical properties, such as enhanced lipophilicity and electron-withdrawing effects, which can influence its reactivity and biological activity. This makes it distinct from other acridine derivatives and valuable for specific research applications.

Properties

CAS No. |

128093-92-5 |

|---|---|

Molecular Formula |

C17H16N2O2S2 |

Molecular Weight |

344.5 g/mol |

IUPAC Name |

4,9-bis(ethylsulfanyl)-1-nitroacridine |

InChI |

InChI=1S/C17H16N2O2S2/c1-3-22-14-10-9-13(19(20)21)15-16(14)18-12-8-6-5-7-11(12)17(15)23-4-2/h5-10H,3-4H2,1-2H3 |

InChI Key |

NVHKKDFBUAXEPP-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=CC=C(C2=C(C3=CC=CC=C3N=C12)SCC)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.